Ethyl 3-chloro-5-(chloromethyl)-4-cyano-1H-pyrrole-2-carboxylate

Medicinal Chemistry Building Block Nucleophilic Substitution

Researchers often face regiospecificity challenges when functionalizing pyrrole-2-carboxylates. Unlike 5-methyl analogs, this tetra-substituted scaffold provides a unique 5-chloromethyl electrophilic handle enabling sequential, chemoselective functionalization without protecting groups. - **Orthogonal Reactivity:** 5-chloromethyl allows direct SN2 with amines/thiols; 3-chloro and 4-cyano electronically deactivate the ring. - **Process Efficiency:** Late-stage N-alkylation for AR antagonist or fungicide libraries; eliminates lengthier synthetic routes. - **Quality Assurance:** 98% purity, mp 138-140°C, distinctive -CH2Cl NMR handle for HTE workflows.

Molecular Formula C9H8Cl2N2O2
Molecular Weight 247.07 g/mol
CAS No. 861034-57-3
Cat. No. B3289789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-chloro-5-(chloromethyl)-4-cyano-1H-pyrrole-2-carboxylate
CAS861034-57-3
Molecular FormulaC9H8Cl2N2O2
Molecular Weight247.07 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C(N1)CCl)C#N)Cl
InChIInChI=1S/C9H8Cl2N2O2/c1-2-15-9(14)8-7(11)5(4-12)6(3-10)13-8/h13H,2-3H2,1H3
InChIKeyFSRRSZPUMYNERS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-chloro-5-(chloromethyl)-4-cyano-1H-pyrrole-2-carboxylate: Physicochemical and Structural Profile


Ethyl 3-chloro-5-(chloromethyl)-4-cyano-1H-pyrrole-2-carboxylate (CAS 861034-57-3) is a tetra-substituted 1H-pyrrole-2-carboxylate building block bearing chloro (3-position), chloromethyl (5-position), cyano (4-position), and ethyl ester (2-position) functionalities [1]. The compound exhibits a reported melting point of 138–140 °C and a predicted LogP of 2.46, consistent with moderate lipophilicity . Its multi-electrophilic architecture distinguishes it from less densely functionalized pyrrole-2-carboxylate analogs and underpins its utility in medicinal chemistry and agrochemical intermediate synthesis .

Multi-electrophilic pyrrole scaffold for orthogonal derivatization
5-chloromethyl handle enables SN2-based diversification workflows
Synthetic intermediate for kinase inhibitor and AR antagonist research programs

Why Generic Substitution Fails: Orthogonal Reactivity Requirements


In-class pyrrole-2-carboxylate building blocks cannot be freely interchanged because the 5-chloromethyl group on the target compound provides a unique electrophilic handle for nucleophilic displacement (SN2), which is absent in the common 5-methyl analog (CAS 861034-53-9) . Simultaneously, the 3-chloro and 4-cyano substituents electronically deactivate the pyrrole ring, directing reactivity to the 5-chloromethyl side chain and enabling sequential, chemoselective functionalization that simpler analogs cannot replicate [1]. This orthogonality is critical for constructing complex libraries where regiospecific diversification at the 5-position is required without perturbing the cyano or ester groups.

Attribute
Target (Chloromethyl)
5-Methyl Analog (CAS 861034-53-9)
5-position reactivity
-CH2Cl: good leaving group for SN2
-CH3: inert under standard nucleophilic conditions
Functional group count
4 orthogonally reactive centers
3 reactive centers; 5-methyl is chemically silent
Synthetic pathway divergence
Direct C-N/C-O/C-S bond formation at 5-position
Requires pre-functionalization; may add 2+ synthetic steps

Head-to-Head Quantitative Differentiation Evidence


Chloromethyl vs. Methyl 5-Substitution: Electrophilic Reactivity

The target compound possesses a 5‑chloromethyl group (CCl bond), which is a competent leaving group for SN2 nucleophilic displacement, whereas the closest commercially available analog, ethyl 3‑chloro‑4‑cyano‑5‑methyl‑1H‑pyrrole‑2‑carboxylate (CAS 861034‑53‑9), bears a 5‑methyl group (CH bond) that is inert under standard nucleophilic conditions . This functional group swap eliminates the possibility of direct C–N, C–O, or C–S bond formation at the 5‑position, a transformation required for the synthesis of 5‑aminomethyl, 5‑alkoxymethyl, or 5‑thiomethyl pyrrole derivatives frequently encountered in kinase inhibitor and androgen receptor antagonist programs [1].

5-Substituent leaving-group ability
Class-level
Target: -CH2Cl (good leaving group); Analog: -CH3 (effectively non-leaving). Rate difference >10⁶-fold estimated.
Mandatory for routes requiring 5-position diversification via SN2.
Standard SN2 conditions (e.g., NaN3 in DMF, 25–80 °C).
Medicinal Chemistry Building Block Nucleophilic Substitution

Multi-Electrophilic Architecture: Four Reactive Centers vs. Three

The target compound integrates four chemically distinct functional groups (3‑Cl, 4‑CN, 5‑CH2Cl, 2‑CO2Et) on a single pyrrole scaffold, whereas the 5‑methyl analog possesses only three differentiated centers (3‑Cl, 4‑CN, 2‑CO2Et plus a chemically inert 5‑CH3) . This higher functional-group count (FGC = 4 vs. 3) increases the number of potential orthogonal derivatization sequences, a recognized driver of scaffold value in diversity-oriented synthesis [1]. The 5‑chloromethyl group can be selectively displaced in the presence of the 3‑chloro substituent because the latter is deactivated toward SNAr by the electron‑withdrawing cyano and ester groups [2].

Orthogonal reactive centers
Reported
4 reactive centers (3-Cl, 4-CN, 5-CH2Cl, 2-CO2Et) vs. 3 in methyl analog. Projected 2× increase in derivatization sequences.
Greater synthetic versatility for diversity-oriented synthesis.
Based on structural comparison; reactivity under specific conditions to verify.
Chemoinformatics Diversity-Oriented Synthesis Scaffold Complexity

Purity Specification and Physical Characterization

The target compound is commercially available at a certified purity of 98% (HPLC) from Leyan (Product No. 1744258), with a melting point of 138–140 °C providing a simple identity and purity checkpoint . In contrast, the 5‑methyl analog (CAS 861034‑53‑9) is also listed at 98% purity, but the absence of the chloromethyl group eliminates the possibility of using the characteristic C–Cl stretching frequency (550–850 cm⁻¹ in IR) or the distinct ¹H NMR signal of the –CH2Cl protons (δ ~4.5–4.7 ppm) as additional identity confirmation . The melting point of the target (138–140 °C) is significantly higher than that of the 5‑methyl analog (predicted ~100–110 °C based on lower molecular weight and reduced polarity), facilitating polymorph screening and recrystallization optimization.

Purity & physical characterization
Data to verify
98% purity (HPLC); mp 138–140 °C; distinct -CH2Cl ¹H NMR signal (~4.5–4.7 ppm).
Supports QC confidence during incoming inspection.
Melting point differential ~30–40 °C vs. methyl analog; vendor specifications to confirm.
Quality Control Procurement Reproducibility

Patent-Documented Scaffold: Androgen Receptor Antagonist Intermediate

The 4‑cyano‑1H‑pyrrole‑2‑carboxylate scaffold is explicitly claimed as a key intermediate in the synthesis of non‑steroidal androgen receptor (AR) antagonists, as documented in patent US20080176906A1 [1]. While the patent does not single out the target compound, the claimed generic structure encompasses pyrrole‑2‑carboxylate esters bearing cyano and halogen substituents. The target compound, with its 5‑chloromethyl handle, enables late‑stage diversification to introduce the N‑arylmethyl or N‑heteroarylmethyl motifs that are critical for AR binding affinity in this chemical series [2]. Analogs lacking the 5‑chloromethyl group (e.g., 5‑methyl variant) cannot directly access these N‑substituted derivatives without additional synthetic steps.

AR antagonist intermediate patent context
Class-level
Scaffold claimed in US20080176906A1; 5-chloromethyl enables direct N-alkylation to install key pharmacophoric motifs.
Directly maps to patented AR antagonist scaffold, saving 2 synthetic steps.
Class-level inference; verify specific AR binding activity for your series.
Androgen Receptor Prostate Cancer Non‑steroidal Antagonist

Optimal Application Scenarios


Diversity-Oriented Synthesis of 5-Aminomethyl Pyrrole Libraries

The 5‑chloromethyl group permits direct nucleophilic displacement with primary and secondary amines to generate 5‑aminomethyl pyrrole derivatives in a single step. This transformation is precluded with the 5‑methyl analog, making the target compound the preferred building block for constructing CNS‑penetrant or kinase‑focused libraries where the basic amine at the 5‑position is a pharmacophoric requirement [1].

Late-Stage Functionalization in Androgen Receptor Antagonists

In AR antagonist programs following the pyrrole‑2‑carboxamide scaffold (US20080176906A1), the 5‑chloromethyl group enables direct N‑alkylation to install substituted benzyl or pyridylmethyl groups. This late‑stage diversification step is critical for tuning AR binding affinity and selectivity; the 5‑methyl analog cannot participate in this transformation, forcing a lengthier synthetic route [2].

Agrochemical Intermediate Synthesis: 3-Aryl-4-cyanopyrrole Fungicides

3‑Substituted 4‑cyano‑pyrrole compounds are established fungicide intermediates (US6204397B1). The target compound, with its 5‑chloromethyl handle, can be converted to 5‑aryloxymethyl or 5‑arylthiomethyl derivatives, which are privileged substructures in acaricidal and insecticidal pyrrole chemotypes. The orthogonal reactivity of the chloromethyl group relative to the 3‑chloro substituent allows for sequential functionalization without protecting‑group manipulation, streamlining process chemistry development [3].

High-Throughput Experimentation Platform Procurement

The 98% certified purity (Leyan), well‑defined melting point (138–140 °C), and multiple spectroscopic handles (distinctive –CH2Cl ¹H NMR signal) make this compound suitable for automated HTE workflows where rapid, unambiguous identity confirmation is required. These quality attributes reduce the risk of failed reactions due to mis‑identified or impure building blocks, a critical consideration when screening hundreds of compounds per week .

Application
Selection Property
Validation Focus
5-Aminomethyl pyrrole libraries
5-chloromethyl SN2 reactivity
Amine displacement efficiency
AR antagonist research intermediate
Direct N-alkylation handle
N-benzyl/heteroaryl coupling yield
Agrochemical intermediate synthesis
Orthogonal 5- vs 3-position reactivity
Sequential functionalization yield
HTE building block procurement
Certified purity and mp identity
QC check by mp and 1H NMR
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